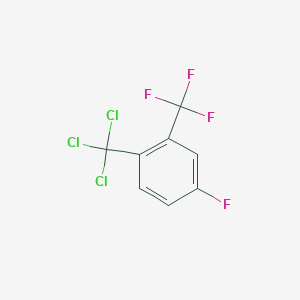

5-Fluoro-2-(trichloromethyl)benzotrifluoride

Description

5-Fluoro-2-(trichloromethyl)benzotrifluoride is a versatile chemical compound used in various scientific research fields. It offers unique properties that make it valuable for applications such as drug synthesis, material science, and organic chemistry. This compound is characterized by the presence of fluorine atoms, which contribute to its high reactivity and stability.

Properties

IUPAC Name |

4-fluoro-1-(trichloromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F4/c9-7(10,11)5-2-1-4(12)3-6(5)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDWEQGJPDWUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trichloromethyl)benzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent . The process is carried out in a continuous-flow millireactor system, which provides better control over impurity and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature .

Industrial Production Methods

In industrial settings, the continuous-flow synthesis strategy is preferred for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration . This method ensures optimal operational conditions and safety, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trichloromethyl)benzotrifluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using catalytic hydrogenation systems.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, raney nickel, cuprous bromide, hydrobromic acid, and sodium nitrate . The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from these reactions include 5-fluoro-2-nitrobenzotrifluoride, 5-fluoro-2-aminotrifluorotoluene, and 2-bromo-5-fluorobenzotrifluoride .

Scientific Research Applications

5-Fluoro-2-(trichloromethyl)benzotrifluoride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of new active pharmaceutical ingredients and other fine chemicals.

Biology: The compound’s unique properties make it valuable for biological research, particularly in the development of new drugs.

Medicine: It is used in the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms.

Industry: The compound is used in the production of materials with specific properties, such as high reactivity and stability.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trichloromethyl)benzotrifluoride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to effectively interact with specific molecular targets. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-(trichloromethyl)benzotrifluoride include:

Uniqueness

What sets 5-Fluoro-2-(trichloromethyl)benzotrifluoride apart from similar compounds is its unique combination of fluorine atoms and trichloromethyl groups, which contribute to its high reactivity and stability. This makes it particularly valuable for applications in drug synthesis, material science, and organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.